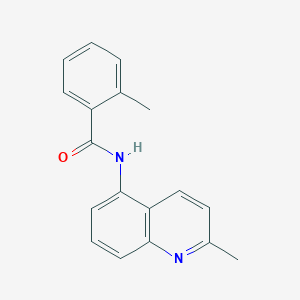
2-methyl-N-(2-methylquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-5-yl)benzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of an acid catalyst.
Nitration and Reduction: The 2-methylquinoline is then nitrated to form 2-methyl-5-nitroquinoline, which is subsequently reduced to 2-methyl-5-aminoquinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of 2-methyl-N-(2-methylquinolin-5-yl)benzamide.
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide: Another quinoline derivative with similar biological activities.
2,3-dimethoxybenzamide: A benzamide derivative with antioxidant and antibacterial activities.
Uniqueness
This compound is unique due to its specific structure, which combines the biological activities of both quinoline and benzamide moieties.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-methyl-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-7-14(12)18(21)20-17-9-5-8-16-15(17)11-10-13(2)19-16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
WIFNBFUYUDDFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


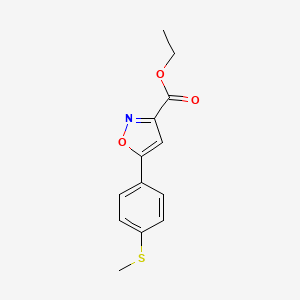
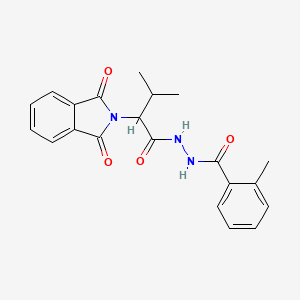
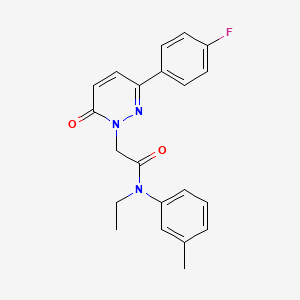
![5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B14877578.png)
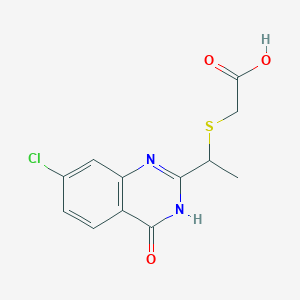

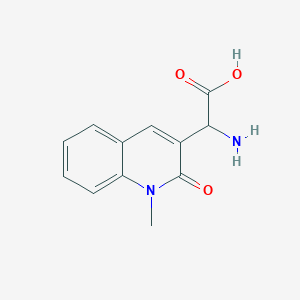

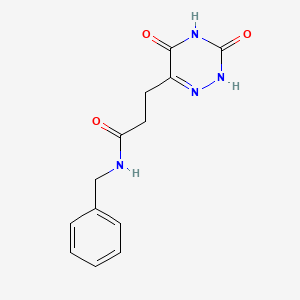
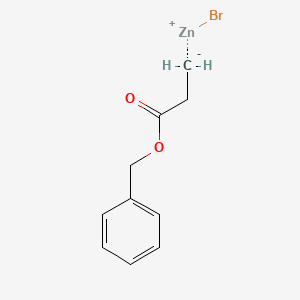
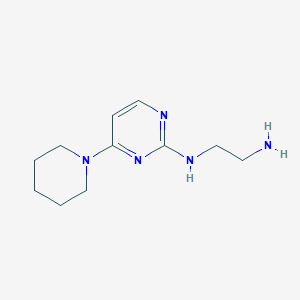
![N-benzyl-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B14877638.png)
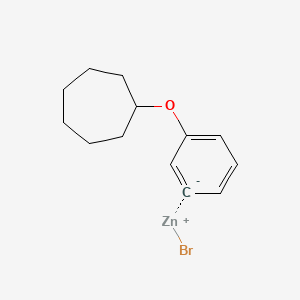
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
